CODEINE PHOSPHATE

Description

This compound is the phosphate salt of codeine, a naturally occurring phenanthrene alkaloid and opioid agonist with analgesic, antidiarrheal and antitussive activities. Codeine mimics the actions of endogenous opioids by binding to the opioid receptors at many sites within the central nervous system (CNS). Stimulation of mu-subtype opioid receptors results in a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline; in addition, the codeine metabolite morphine induces opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and blocks the opening of N-type voltage-gated calcium channels, resulting in hyperpolarization and reduced neuronal excitability. Stimulation of gut mu-subtype opioid receptors results in a reduction in intestinal motility and delayed intestinal transit times. Antitussive activity is mediated through codeine's action on the cough center in the medulla.

This compound can cause developmental toxicity according to state or federal government labeling requirements.

An opioid analgesic related to MORPHINE but with less potent analgesic properties and mild sedative effects. It also acts centrally to suppress cough.

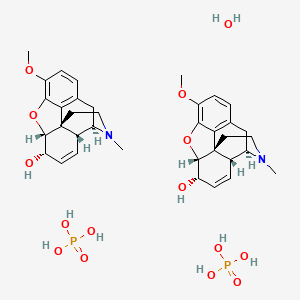

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSZLDSPXIWGFO-BLOJGBSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N2O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76-57-3 (Parent) | |

| Record name | Codeine phosphate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20904612 | |

| Record name | Codeine phosphate hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

812.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992) | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

52-28-8, 41444-62-6 | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Codeine phosphate [USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Codeine phosphate hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Codeine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0�,¹�.0�,¹�]octadeca-7(18),8,10,15-tetraen-14-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CODEINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL05Y1MN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

428 to 455 °F (decomposes) (NTP, 1992) | |

| Record name | CODEINE PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Intricate Dance: A Technical Guide to Codeine Phosphate's Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Published: December 14, 2025

Executive Summary

Codeine phosphate, a widely prescribed opioid analgesic, exerts its therapeutic effects through a complex interplay of metabolic activation and nuanced interactions with the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning codeine's action, with a focus on its journey from a prodrug to its ultimate effects on neuronal signaling. We will delve into its metabolic conversion, receptor binding kinetics, and the subsequent intracellular signaling cascades that lead to analgesia. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of codeine's pharmacology to inform future research and therapeutic innovation.

The Prodrug Principle: Metabolic Activation is Key

Codeine itself is a weak agonist for the µ-opioid receptor (MOR), the primary target for its analgesic effects.[1] Its clinical efficacy is predominantly dependent on its metabolic conversion to morphine in the liver.[2] This biotransformation is catalyzed by the cytochrome P450 enzyme CYP2D6.[2]

The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual variability in the rate and extent of this conversion, categorizing individuals into distinct phenotypes with profound clinical implications.[3][4]

Table 1: Influence of CYP2D6 Phenotype on Codeine Metabolism and Clinical Outcomes

| CYP2D6 Phenotype | Genotype Characteristics | Approximate Prevalence | Codeine to Morphine Conversion | Clinical Implications |

| Ultra-rapid Metabolizer (UM) | Multiple functional copies of CYP2D6 | Varies by ethnicity (e.g., up to 28% in North Africans)[3] | Rapid and extensive conversion, leading to higher-than-expected morphine levels.[4][5] | Increased risk of morphine toxicity, including respiratory depression, even at standard doses.[3] |

| Extensive Metabolizer (EM) | Two functional copies of CYP2D6 | Majority of the population | "Normal" conversion rate. | Expected analgesic response. |

| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele, or two reduced-function alleles | Varies by ethnicity | Reduced conversion compared to EMs.[5] | May experience reduced analgesia.[5] |

| Poor Metabolizer (PM) | Two non-functional copies of CYP2D6 | Varies by ethnicity (e.g., 5-10% of Caucasians)[3] | Minimal to no conversion to morphine.[3] | Likely to experience little to no analgesic effect from codeine.[3] |

The Target: µ-Opioid Receptor Binding

Once converted, morphine acts as a potent agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR) widely distributed throughout the CNS.[6] The binding affinity of codeine and its primary active metabolite, morphine, to the µ-opioid receptor differs significantly, underscoring the importance of the metabolic conversion.

Table 2: Comparative Binding Affinities (Ki) for the µ-Opioid Receptor

| Compound | Receptor | Ki (nM) | Species | Reference |

| Codeine | µ-opioid | >100 | Human | [7] |

| Morphine | µ-opioid | 1.168 | Human | [1] |

| Morphine | µ-opioid | 1.2 | Rat | [8] |

Ki (inhibitor constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity.

The Signal: Intracellular Cascades Following Receptor Activation

The binding of morphine to the µ-opioid receptor initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G-proteins (Gi/o).[6][9] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.[9]

Modulation of Ion Channels

A critical consequence of Gi/o protein activation is the modulation of ion channel activity, which directly impacts neuronal excitability.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels.[10] This leads to an efflux of potassium (K+) ions, causing hyperpolarization of the neuronal membrane and decreasing the likelihood of action potential firing.[11]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits N-type and other voltage-gated calcium channels.[2][12] This inhibition reduces the influx of calcium (Ca²⁺) into the presynaptic terminal, a crucial step for the fusion of neurotransmitter-containing vesicles with the membrane.[13]

Inhibition of Adenylyl Cyclase

The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[14] cAMP is a key second messenger involved in numerous cellular processes, and its reduction contributes to the overall inhibitory effect of opioids on neuronal activity.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Beyond the canonical G-protein signaling, µ-opioid receptor activation also engages the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[15][16] This pathway is implicated in longer-term cellular adaptations to opioids. The activation of ERK by µ-opioid receptors can occur through various mechanisms, including those dependent on G-protein receptor kinases (GRKs) and β-arrestin.[15]

The Outcome: Inhibition of Neurotransmitter Release and Analgesia

The culmination of these intracellular events is a profound inhibition of neurotransmitter release from presynaptic terminals and a reduction in the excitability of postsynaptic neurons. This occurs in key pain-processing areas of the CNS, including the spinal cord, periaqueductal gray, and thalamus.

By inhibiting the release of excitatory neurotransmitters such as substance P and glutamate, and by hyperpolarizing neurons in pain pathways, morphine effectively dampens the transmission of nociceptive signals, resulting in analgesia.

Experimental Protocols: Elucidating the Mechanisms

A variety of in vitro and in vivo experimental techniques are employed to study the mechanism of action of codeine and its metabolites.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the µ-opioid receptor.

Objective: To determine the Ki of a test compound for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor (e.g., from CHO-hMOR cells or rat brain tissue).[17]

-

Radioligand (e.g., [³H]DAMGO).[17]

-

Non-specific binding control (e.g., naloxone).

-

Test compound at various concentrations.

-

Incubation buffer, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) from a competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Analgesia Models

Animal models are crucial for assessing the analgesic efficacy of opioids.

Table 3: Common In Vivo Models for Opioid Analgesia

| Model | Principle | Endpoint |

| Hot Plate Test | Measures the latency of a rodent to react to a heated surface. | Paw licking, jumping. |

| Tail-Flick Test | Measures the latency of a rodent to flick its tail away from a radiant heat source. | Tail flick latency. |

Conclusion and Future Directions

The mechanism of action of this compound in the central nervous system is a multifaceted process that begins with its metabolic activation to morphine and culminates in the modulation of neuronal activity through the µ-opioid receptor. A thorough understanding of the intricacies of CYP2D6 genetics, receptor binding kinetics, and downstream signaling pathways is paramount for the rational design of novel analgesics with improved efficacy and safety profiles. Future research should continue to explore the nuances of biased agonism at the µ-opioid receptor, the role of receptor dimerization, and the long-term consequences of MAPK pathway activation to pave the way for the next generation of pain therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Mu-opioid-receptor-mediated inhibition of the N-type calcium-channel current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. zenodo.org [zenodo.org]

- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mu opioid receptor activation enhances regulator of G protein signaling 4 association with the mu opioid receptor/G protein complex in a GTP‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Brain opioid segments and striatal patterns of dopamine release induced by naloxone and morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opioid inhibition of N-type Ca2+ channels and spinal analgesia couple to alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Opioid inhibition of N-type Ca2+ c ... | Article | H1 Connect [archive.connect.h1.co]

- 14. Inhibition of calcium channels by opioid- and adenosine-receptor agonists in neurons of the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mu Opioid Receptor Activation of ERK1/2 Is GRK3 and Arrestin Dependent in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]

The Metabolic Conversion of Codeine to Morphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine, a widely used opioid analgesic, exerts its primary therapeutic effects through its metabolic conversion to morphine. This biotransformation is a critical step, governed predominantly by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). The significant inter-individual variability in CYP2D6 activity leads to diverse clinical responses to codeine, ranging from lack of efficacy to severe toxicity. This technical guide provides an in-depth exploration of the metabolic pathways of codeine, with a focus on the conversion to morphine. It details the key enzymes involved, the impact of genetic polymorphisms, and established experimental protocols for studying this metabolic process. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Codeine is an opiate used for the treatment of mild to moderate pain, as well as for its antitussive and antidiarrheal properties.[1][2] It is a prodrug, meaning it has little to no analgesic activity itself until it is metabolized into its active form, morphine.[1] The primary pathway for this activation is O-demethylation, a reaction catalyzed by the hepatic enzyme CYP2D6.[3][4] The gene encoding CYP2D6 is highly polymorphic, leading to a spectrum of enzyme activity phenotypes, from poor to ultrarapid metabolizers.[5][6] This genetic variability is a major determinant of both the efficacy and safety of codeine therapy.[2] Understanding the intricacies of codeine metabolism is therefore paramount for drug development, personalized medicine, and clinical practice.

Metabolic Pathways of Codeine

The metabolism of codeine occurs primarily in the liver and involves several key enzymes and pathways.[7] While the conversion to morphine is crucial for its analgesic effect, other metabolic routes also contribute to the clearance of the drug and the formation of various metabolites.

O-demethylation to Morphine (CYP2D6)

The most clinically significant metabolic pathway of codeine is its O-demethylation at the 3-position to form morphine.[3] This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[3] Morphine is a potent µ-opioid receptor agonist, and its formation is directly responsible for the majority of codeine's analgesic effects.[4] Typically, only about 5-10% of an administered dose of codeine is converted to morphine in individuals with normal CYP2D6 activity.[3][4]

N-demethylation to Norcodeine (CYP3A4)

A significant portion of codeine, approximately 10-15%, undergoes N-demethylation to form norcodeine.[7] This pathway is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[7] Norcodeine is considered to be a largely inactive metabolite.

Glucuronidation (UGT2B7)

The most extensive metabolic pathway for codeine is glucuronidation. Approximately 50-70% of a codeine dose is conjugated with glucuronic acid to form codeine-6-glucuronide (C6G).[7] This reaction is catalyzed by the UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme.[8] C6G has some weak analgesic activity.

Metabolism of Morphine

Once formed, morphine is further metabolized, primarily through glucuronidation. Approximately 60% of morphine is converted to morphine-3-glucuronide (M3G) and 5-10% is converted to morphine-6-glucuronide (M6G).[7] UGT2B7 is the primary enzyme responsible for the formation of both M3G and M6G.[8][9] M6G is an active metabolite with analgesic properties, while M3G is largely inactive and has been associated with neurotoxic effects at high concentrations.

Quantitative Data on Codeine Metabolism

The following tables summarize key quantitative data related to the metabolic pathways of codeine and the properties of its metabolites.

| Parameter | Value | Reference |

| Codeine to Morphine (O-demethylation) | 5-10% of dose | [3][4] |

| Codeine to Norcodeine (N-demethylation) | 10-15% of dose | [7] |

| Codeine to Codeine-6-glucuronide | 50-70% of dose | [7] |

| Morphine to Morphine-3-glucuronide | ~60% of morphine | [7] |

| Morphine to Morphine-6-glucuronide | 5-10% of morphine | [7] |

Table 1: Proportional Metabolism of Codeine

| Compound | Primary Receptor | Relative Potency (to Morphine) |

| Codeine | µ-opioid | ~0.1 |

| Morphine | µ-opioid | 1 |

| Morphine-6-glucuronide | µ-opioid | 10-20 |

| Codeine-6-glucuronide | µ-opioid | Weak |

Table 2: Opioid Receptor Affinity and Potency of Codeine and its Metabolites

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic conversion of codeine to morphine.

In Vitro Codeine Metabolism using Human Liver Microsomes

This protocol is designed to determine the kinetics of codeine metabolism by CYP2D6 in a pooled human liver microsomal preparation.

Materials:

-

Pooled human liver microsomes (HLM)

-

Codeine phosphate

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Internal standard (e.g., naloxone)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLM (final concentration 0.5 mg/mL), and this compound at various concentrations (e.g., 1-500 µM).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of morphine.

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Quantification of Codeine and Morphine in Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of codeine and morphine in human plasma.

Materials:

-

Plasma samples

-

Codeine and morphine analytical standards

-

Deuterated internal standards (e.g., codeine-d3, morphine-d3)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation: To 100 µL of plasma, add the internal standards.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).

-

Elute the analytes with a stronger organic solvent (e.g., methanol).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive electrospray ionization mode. Monitor specific precursor-product ion transitions for codeine, morphine, and their internal standards.

-

-

Quantification: Generate a calibration curve using standards of known concentrations and determine the concentrations of codeine and morphine in the plasma samples. The linear dynamic range for codeine can be 0.2-100 ng/mL and for morphine 0.5-250 ng/mL.[7]

CYP2D6 Genotyping by PCR-RFLP

This protocol describes a method for identifying common single nucleotide polymorphisms (SNPs) in the CYP2D6 gene using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

Materials:

-

Genomic DNA extracted from whole blood

-

PCR primers specific for the CYP2D6 gene region containing the SNP of interest

-

Taq DNA polymerase and dNTPs

-

Restriction enzyme specific for the SNP

-

Agarose gel and electrophoresis equipment

-

DNA visualization agent (e.g., ethidium bromide)

Procedure:

-

PCR Amplification: Amplify the specific region of the CYP2D6 gene containing the target SNP from the genomic DNA using PCR.[3]

-

Restriction Digest: Digest the PCR product with the appropriate restriction enzyme. The presence or absence of the SNP will create or abolish a restriction site, resulting in different fragment sizes.[3]

-

Agarose Gel Electrophoresis: Separate the digested DNA fragments by size using agarose gel electrophoresis.[3]

-

Genotype Determination: Visualize the DNA fragments under UV light. The pattern of the fragments will indicate the genotype of the individual (e.g., homozygous wild-type, heterozygous, or homozygous variant).[3]

Visualizations

The following diagrams illustrate the codeine metabolic pathway, a typical experimental workflow for in vitro metabolism studies, and a workflow for a clinical pharmacogenetic study.

Caption: Metabolic pathways of codeine.

Caption: In vitro codeine metabolism experimental workflow.

Caption: Clinical pharmacogenetic study workflow.

Conclusion

The metabolic conversion of codeine to morphine via CYP2D6 is a cornerstone of its analgesic activity and a prime example of the clinical importance of pharmacogenetics. The significant inter-individual variability in this pathway underscores the need for a thorough understanding of the underlying mechanisms for drug development professionals and researchers. The experimental protocols and data presented in this guide provide a framework for investigating this critical metabolic pathway, with the ultimate goal of optimizing the safe and effective use of codeine and developing novel analgesics with more predictable metabolic profiles.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Clinical Pharmacogenetics Implementation Consortium (CPIC) guidelines for codeine therapy in the context of cytochrome P450 2D6 (CYP2D6) genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A dose-ranging study of the pharmacokinetics of this compound following intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of CYP2D6 in Codeine Phosphate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Codeine, a widely prescribed opioid analgesic, is a prodrug that relies on metabolic activation for its therapeutic effect. The cytochrome P450 2D6 (CYP2D6) enzyme is the primary catalyst for the O-demethylation of codeine to morphine, the active metabolite responsible for its analgesic properties. Genetic polymorphisms in the CYP2D6 gene result in significant interindividual variability in enzyme activity, leading to a spectrum of metabolic phenotypes. This variability has profound implications for the efficacy and safety of codeine therapy. This technical guide provides an in-depth analysis of the role of CYP2D6 in codeine metabolism, including the metabolic pathways, the impact of genetic variability, quantitative pharmacokinetic data, and detailed experimental protocols for assessing CYP2D6 function.

Introduction to Codeine Metabolism

Codeine exerts its analgesic effects primarily through its conversion to morphine, which has a much higher affinity for μ-opioid receptors.[1][2] The metabolic fate of codeine is complex, involving several enzymatic pathways. While the majority of a codeine dose is metabolized to inactive compounds, the conversion to morphine via CYP2D6 is the critical step for its analgesic activity.[3][4]

Major Metabolic Pathways:

-

O-demethylation (via CYP2D6): This pathway converts approximately 5-15% of codeine to morphine.[3][5] The rate of this conversion is highly dependent on an individual's CYP2D6 genetic makeup.

-

N-demethylation (via CYP3A4): This pathway leads to the formation of norcodeine, an inactive metabolite.[2]

-

Glucuronidation (via UGT2B7): Codeine and its metabolites, including morphine and norcodeine, are conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted by the kidneys.[2] Morphine-6-glucuronide is an active metabolite with analgesic properties, while morphine-3-glucuronide is generally considered inactive.[4]

The Role of CYP2D6 Genetic Polymorphisms

The CYP2D6 gene is highly polymorphic, with over 100 known alleles.[5] These genetic variations can lead to absent, decreased, normal, or increased enzyme activity, resulting in four main phenotypes:

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They have little to no CYP2D6 enzyme activity and are unable to effectively convert codeine to morphine, leading to a lack of analgesic effect.[6][7]

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. They exhibit decreased CYP2D6 activity compared to normal metabolizers.[7]

-

Normal Metabolizers (NMs) (previously Extensive Metabolizers - EMs): Individuals with two fully functional alleles, or one functional and one reduced-function allele. They have normal CYP2D6 enzyme activity and experience the expected analgesic effects of codeine.[1][7]

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles. They have significantly increased CYP2D6 enzyme activity, leading to a rapid and excessive conversion of codeine to morphine. This can result in an increased risk of morphine toxicity, including respiratory depression, even at standard doses.[6][7]

The prevalence of these phenotypes varies significantly across different ethnic populations.[5]

Quantitative Data Presentation

The impact of CYP2D6 phenotype on the pharmacokinetics of codeine and its metabolites is substantial. The following tables summarize key quantitative data from various studies.

| CYP2D6 Phenotype | Mean Morphine AUC (% of NM/EM) | Mean Morphine Cmax (% of NM/EM) | Source(s) |

| Poor Metabolizer (PM) | 4% | 5% | [6] |

| Intermediate Metabolizer (IM) | 39.16% | Not explicitly stated in these sources, but expected to be lower than NM/EM | [7][8] |

| Normal Metabolizer (NM/EM) | 100% (Baseline) | 100% (Baseline) | [6][9] |

| Ultrarapid Metabolizer (UM) | 145% - 173.43% | ~150% | [6][7][8][9] |

Table 1: Relative Pharmacokinetic Parameters of Morphine Following Codeine Administration Across Different CYP2D6 Phenotypes. AUC (Area Under the Curve) and Cmax (Maximum Concentration) are expressed as a percentage relative to Normal/Extensive Metabolizers.

| Study Participant Group | Median Morphine AUC (μg·h/L) (Range) | Source |

| Extensive Metabolizers (EMs) | 11 (5-17) | [9] |

| Ultrarapid Metabolizers (UMs) | 16 (10-24) | [9] |

Table 2: Absolute Morphine AUC Values in Extensive and Ultrarapid Metabolizers After a 30 mg Codeine Dose. This table provides a direct comparison of the systemic exposure to morphine in individuals with different CYP2D6 genotypes.

Experimental Protocols

CYP2D6 Genotyping by PCR-RFLP

Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common method for identifying specific CYP2D6 alleles. The following is a generalized protocol:

-

DNA Extraction: Genomic DNA is extracted from a patient's blood or saliva sample using a standard DNA extraction kit.

-

PCR Amplification: A specific region of the CYP2D6 gene containing the polymorphic site of interest is amplified using PCR. This involves designing specific primers that flank the target sequence.

-

Reaction Mixture: A typical PCR reaction mixture includes the DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

-

Cycling Conditions: The PCR cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature is optimized based on the primer sequences.[10][11]

-

-

Restriction Enzyme Digestion: The amplified PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a particular sequence. The presence or absence of the polymorphism will determine whether the enzyme can cut the DNA.

-

Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.

-

Genotype Determination: The pattern of DNA fragments on the gel is visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The presence of different fragment sizes indicates the presence or absence of the specific allele being tested, allowing for the determination of the individual's genotype.[10][11]

Quantification of Codeine and Metabolites by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drugs and their metabolites in biological matrices.

-

Sample Preparation:

-

A blood or urine sample is collected from the patient.

-

An internal standard (a deuterated analog of the analyte) is added to the sample.[12]

-

For urine samples, an optional hydrolysis step can be performed to measure total (free and glucuronidated) drug concentrations.[12]

-

The sample undergoes a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analytes.[12]

-

The extracted sample is evaporated to dryness and reconstituted in a mobile phase compatible with the LC system.[12]

-

-

Liquid Chromatography (LC) Separation:

-

The reconstituted sample is injected into an LC system.

-

The analytes are separated on a chromatographic column (e.g., a C18 column) based on their physicochemical properties. A gradient of mobile phases is typically used to achieve optimal separation.

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

As the separated analytes elute from the LC column, they are introduced into the mass spectrometer.

-

The molecules are ionized (e.g., using electrospray ionization).

-

The precursor ions of the specific analytes are selected in the first quadrupole.

-

These precursor ions are fragmented in the collision cell.

-

The resulting product ions are detected in the third quadrupole.

-

The specific transitions from precursor to product ions for each analyte and internal standard allow for highly selective and sensitive quantification.[13]

-

Mandatory Visualizations

Codeine Metabolic Pathway

References

- 1. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Pharmacogenetics Implementation Consortium (CPIC) guideline for CYP2D6, OPRM1, and COMT genotype and select opioid therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]

- 8. Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. agilent.com [agilent.com]

- 13. academic.oup.com [academic.oup.com]

The Pharmacokinetic Profile of Codeine Phosphate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of codeine phosphate in key preclinical models. The following sections detail the metabolic pathways, experimental methodologies, and comparative pharmacokinetic parameters across various species, offering a core resource for study design and data interpretation in the field of drug development.

Introduction

Codeine, an opioid analgesic, is extensively used for the management of mild to moderate pain and as an antitussive. Its therapeutic effects are primarily mediated by its metabolic conversion to morphine. Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for the non-clinical evaluation of its efficacy and safety, and for the extrapolation of data to human clinical trials. This document summarizes key pharmacokinetic data, details common experimental protocols, and visualizes the metabolic and experimental workflows.

Metabolic Pathway of Codeine

Codeine undergoes extensive metabolism, primarily in the liver, through several enzymatic pathways. The main routes of metabolism are O-demethylation, N-demethylation, and glucuronidation. The conversion of codeine to morphine, the more potent analgesic, is catalyzed by the cytochrome P450 enzyme CYP2D6. This pathway is of particular interest as its activity can vary significantly between species and even among different strains of the same species, impacting the analgesic efficacy of codeine.

Figure 1: Metabolic pathway of codeine.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of codeine in various preclinical models following oral (PO) and intravenous (IV) administration. These values are compiled from multiple studies and represent mean data. It is important to note that significant variability can exist based on the specific strain, sex, and experimental conditions.

Table 1: Pharmacokinetic Parameters of Codeine in Mice

| Strain | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| B6C3F1 | PO | 250 | - | - | - | - |

| CD-1 (Male) | IV | 10 | 24.08 ± 1.99 | - | - | - |

| CD-1 (Female) | IV | 10 | 18.12 ± 0.97 | - | - | - |

Table 2: Pharmacokinetic Parameters of Codeine in Rats

| Strain | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Sprague-Dawley | IV | 3 | - | - | - | - |

| Sprague-Dawley | PO | 5 | - | - | - | 8.3 ± 3.2[1] |

| F344 | PO (in feed) | ~125-750 | - | - | - | 10 - 25 |

Table 3: Pharmacokinetic Parameters of Codeine in Dogs

| Breed | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Greyhound | IV | 1.5 | - | - | - | - |

| Greyhound | PO | 1.6 - 2.5 | 11.0 | - | - | 4[2] |

| Beagle | PO | 1.85 | - | - | - | 6 - 7 |

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible pharmacokinetic data. This section outlines the key methodologies employed in the preclinical evaluation of this compound.

Animal Models

-

Mice: Commonly used strains include CD-1 and B6C3F1. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except when fasting is required for oral administration studies.

-

Rats: Sprague-Dawley and F344 are frequently utilized strains. Housing and environmental conditions are similar to those for mice.

-

Dogs: Beagle and Greyhound breeds are often used. They are housed in appropriate facilities with controlled environmental conditions and provided with standard canine diet and water.

Drug Administration

Oral administration is typically performed via gavage to ensure accurate dosing.

-

Preparation: this compound is dissolved in a suitable vehicle, such as sterile water or saline.

-

Procedure:

-

Animals are fasted overnight (typically 8-12 hours) before dosing.

-

The animal is weighed to determine the correct dose volume.

-

The animal is gently restrained.

-

A gavage needle of appropriate size is inserted into the esophagus and the drug solution is slowly administered.

-

The animal is monitored for any signs of distress after the procedure.

-

Intravenous administration is used to determine the absolute bioavailability and intrinsic pharmacokinetic parameters.

-

Mice and Rats (Tail Vein Injection):

-

The animal is placed in a restrainer.

-

The tail is warmed to dilate the lateral tail veins.

-

A small gauge needle (e.g., 27-30G for mice) is inserted into the vein, and the drug solution is injected slowly.

-

-

Dogs (Cephalic or Saphenous Vein):

-

The dog is gently restrained.

-

The injection site is clipped and cleaned.

-

A catheter may be placed for ease of administration and repeated sampling.

-

The drug solution is administered intravenously.

-

Blood Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of codeine and its metabolites.

-

Mice (Retro-orbital Sinus or Tail Vein):

-

Rats (Jugular Vein or Tail Vein):

-

A catheter may be surgically implanted in the jugular vein for serial blood sampling.

-

Alternatively, blood can be collected from the tail vein.

-

-

Dogs (Cephalic or Jugular Vein):

-

Blood is typically collected from the cephalic or jugular vein into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Bioanalytical Methods

Quantification of codeine and its metabolites in plasma or serum is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques.[8][9][10][11][12][13][14][15][16][17]

-

Sample Preparation: Plasma or serum samples typically undergo a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.

-

HPLC:

-

Column: A reverse-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used for elution.

-

Detection: UV or mass spectrometric (LC-MS/MS) detection provides high sensitivity and selectivity.

-

-

GC-MS:

-

Derivatization: Codeine and its metabolites are often derivatized to improve their volatility and chromatographic properties.

-

Column: A capillary column with a suitable stationary phase is used for separation.

-

Detection: Mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio of the fragments.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Figure 2: Preclinical pharmacokinetic study workflow.

Conclusion

The preclinical pharmacokinetic evaluation of this compound reveals significant inter-species variability, particularly in its oral bioavailability and metabolic profile. Rodent models, such as rats and mice, exhibit extensive first-pass metabolism, resulting in low oral bioavailability. In contrast, the dog model also shows poor oral absorption. These findings underscore the importance of careful species selection and study design in preclinical research. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers and scientists involved in the development of opioid analgesics and other centrally acting drugs. A thorough understanding of these preclinical pharmacokinetic principles is essential for the successful translation of non-clinical findings to human clinical applications.

References

- 1. Pharmacokinetics of codeine after parenteral and oral dosing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of acetaminophen, codeine, and the codeine metabolites morphine and codeine-6-glucuronide in healthy Greyhound dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openpharmacologyjournal.com [openpharmacologyjournal.com]

- 4. Retro-Orbital Blood Collection in Mice | Animals in Science [queensu.ca]

- 5. research.vt.edu [research.vt.edu]

- 6. animalcare.jhu.edu [animalcare.jhu.edu]

- 7. research.umd.edu [research.umd.edu]

- 8. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PlumX [plu.mx]

- 10. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Quantitation of opioids in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC-DAD determination of opioids, cocaine and their metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

- 16. helixchrom.com [helixchrom.com]

- 17. HPLC-UV determination of morphine in human plasma and its application to the clinical study. | Semantic Scholar [semanticscholar.org]

Codeine Phosphate's Interaction with Mu-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of codeine phosphate for the mu-opioid receptor (MOR). It provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in opioid pharmacology and drug development.

Introduction

Codeine, a widely used opioid analgesic, exerts its primary therapeutic effects through its conversion to morphine. Codeine itself displays a significantly lower binding affinity for the mu-opioid receptor (MOR) compared to its active metabolite. This guide delves into the specifics of these binding interactions, providing quantitative data and the experimental context necessary for a thorough understanding of codeine's mechanism of action.

Quantitative Binding Affinity Data

The binding affinities of codeine, its primary metabolite morphine, and related compounds for the mu (µ), delta (δ), and kappa (κ) opioid receptors are summarized in the table below. The data, presented as inhibitor constant (Ki) values, are derived from radioligand binding assays. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) | Source |

| Codeine | µ (mu) | >100 | [1][2] |

| Morphine | µ (mu) | 1-100 | [1][2] |

| Morphine | µ (mu) | 1.168 | [2] |

| Morphine | µ1 (mu-1) | ~3.0 (IC50) | [3] |

| Morphine | µ2 (mu-2) | ~6.9 (IC50) | [3] |

| Morphine | δ (delta) | Low Affinity | [3] |

| Morphine | κ (kappa) | Low Affinity | [3] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; it is the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the binding affinity and functional activity of opioids at the mu-opioid receptor.

Radioligand Displacement Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.

3.1.1. Materials:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (CHO-hMOR) or rat brain tissue.[4]

-

Radioligand: [³H]DAMGO (a selective mu-opioid agonist).[4][5]

-

Test Compound: Codeine, Morphine.

-

Non-specific Binding Control: Naloxone or unlabeled DAMGO at a high concentration (e.g., 10 µM).[4][6]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4).[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).[7]

-

Scintillation Cocktail. [7]

-

Glass Fiber Filters. [6]

-

Cell Harvester. [7]

-

Liquid Scintillation Counter. [6]

3.1.2. Procedure:

-

Membrane Preparation: Homogenize CHO-hMOR cells or rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[6]

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]DAMGO) at a concentration near its Kd, and varying concentrations of the test compound (codeine or morphine). For determining non-specific binding, add a high concentration of naloxone.[6]

-

Incubation: Add the membrane preparation to each well. Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[6]

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.[7]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-proteins coupled to the mu-opioid receptor upon agonist binding.

3.2.1. Materials:

-

Membrane Preparation: CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR).[8]

-

Radioligand: [³⁵S]GTPγS.[8]

-

Test Compound: Codeine, Morphine.

-

GDP: Guanosine diphosphate.[9]

-

Non-specific Binding Control: Unlabeled GTPγS.[8]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[7]

-

Glass Fiber Filters (GF/B). [8]

-

Liquid Scintillation Counter. [8]

3.2.2. Procedure:

-

Assay Setup: In a 96-well plate, incubate the CHO-hMOR cell membranes with GDP and varying concentrations of the test compound (codeine or morphine) in the assay buffer at 30°C for 60 minutes.[8]

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.[7]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[7]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[8]

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the bound radioactivity using a liquid scintillation counter.[8]

-

Data Analysis: Determine the specific binding of [³⁵S]GTPγS and plot it against the concentration of the test compound to generate a dose-response curve and calculate EC50 and Emax values.[7]

Visualizations

The following diagrams illustrate the metabolic pathway of codeine and the signaling cascade following mu-opioid receptor activation, as well as a typical experimental workflow for a radioligand binding assay.

Caption: Metabolic conversion of codeine to its major metabolites.

Caption: Mu-opioid receptor signaling cascade initiated by morphine.

Caption: Workflow of a radioligand displacement binding assay.

References

- 1. zenodo.org [zenodo.org]

- 2. researchgate.net [researchgate.net]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. benchchem.com [benchchem.com]

- 5. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Antitussive Action of Codeine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine phosphate has long been a cornerstone in the symptomatic relief of cough. Its efficacy as an antitussive agent is primarily attributed to its action on the central nervous system following metabolic activation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antitussive properties of this compound. It details the metabolic pathway of codeine, the specific receptor interactions of its active metabolite, morphine, and the subsequent downstream signaling cascades that lead to the suppression of the cough reflex. Furthermore, this document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing antitussive activity, and discusses the mechanisms of codeine-resistant cough, offering a comprehensive resource for researchers and professionals in pharmacology and drug development.

Introduction

Cough is a critical protective reflex that clears the airways of foreign particles and excess secretions.[1][2] However, in many clinical scenarios, a persistent and non-productive cough can be debilitating, necessitating pharmacological intervention. Codeine, an opiate alkaloid, has been utilized for its antitussive properties for decades.[3][4] Its primary mechanism of action is not direct but relies on its biotransformation into morphine.[5][6][7] This guide delves into the molecular intricacies of how this compound exerts its cough-suppressing effects, from its metabolic conversion to its influence on neuronal signaling pathways.

Metabolism of this compound

Codeine itself is a prodrug with a relatively weak affinity for opioid receptors.[4][8] Its therapeutic effects are largely dependent on its metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, which converts it to morphine through O-demethylation.[4][6][7] Morphine is a potent agonist at μ-opioid receptors and is the principal mediator of codeine's antitussive and analgesic effects.[3][5][8]

Genetic polymorphisms in the CYP2D6 gene can lead to significant variability in the rate of this conversion, affecting both the efficacy and safety of codeine.[4] Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers, which corresponds to the level of morphine produced and the subsequent clinical effect.[4] Other metabolic pathways include N-demethylation to norcodeine by CYP3A4 and glucuronidation.[4][8]

Metabolic pathway of this compound.

Receptor Interactions and Signaling Pathways

The antitussive effect of codeine is primarily mediated by the interaction of its active metabolite, morphine, with μ-opioid receptors (MOR) located in the cough center of the medulla oblongata.[3][6][9][10][11] The κ-opioid receptor may also contribute to this effect to a lesser extent, while the role of δ-opioid receptors remains a subject of debate.[9][10][11][12]

μ-opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like morphine, initiate a cascade of intracellular events.[4][7] The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors.

The key downstream effects include:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

-

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[14]

-

Inhibition of voltage-gated calcium channels: This reduces calcium ion influx, which in turn inhibits the release of excitatory neurotransmitters.[13]

Collectively, these actions suppress the excitability of the neurons within the cough center, raising the threshold for the cough reflex.[3]

μ-Opioid receptor downstream signaling pathway.

Quantitative Data

The following tables summarize key quantitative data regarding the binding affinities of codeine and its metabolites to opioid receptors and the in vivo antitussive efficacy of codeine.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | μ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Reference(s) |

| Codeine | >100 | - | - | [15] |

| Morphine | 1.2 | - | - | [16] |

| Morphine-6-glucuronide | 0.6 | - | - | [16] |

| Dihydrocodeine | - | - | - | - |

Note: A lower Ki value indicates a higher binding affinity. Data for all receptor subtypes were not consistently available in the reviewed literature.

Table 2: In Vivo Antitussive Efficacy of Codeine (Citric Acid-Induced Cough in Guinea Pigs)

| Route of Administration | ED50 (mg/kg) | 95% Confidence Limits | Reference(s) |

| Subcutaneous (s.c.) | 9.1 | 5.8 - 15 | [9] |

| Intravenous (i.v.) | 8.7 | 4.2 - 12 | [9] |

ED50: The dose required to produce a 50% reduction in cough frequency.

Experimental Protocols

The assessment of antitussive agents relies on well-established preclinical models. The following are detailed protocols for two commonly used methods.

Citric Acid-Induced Cough Model in Guinea Pigs

This model is widely used to evaluate the efficacy of centrally acting antitussives.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Whole-body plethysmograph

-

Nebulizer

-

0.4 M citric acid solution in saline

-

Test compound (e.g., this compound) and vehicle

Procedure:

-

Acclimatize animals to the plethysmograph for at least one week prior to the experiment.

-

On the day of the experiment, place the guinea pig in the plethysmograph and allow for a 10-15 minute adaptation period.

-

Administer the test compound or vehicle via the desired route (e.g., orally) 30 minutes before the citric acid challenge.[2]

-

Expose the animal to an aerosol of 0.4 M citric acid generated by the nebulizer for a fixed duration (e.g., 10 minutes).[2]

-

Record the number of coughs during the exposure and for a subsequent observation period (e.g., 14 minutes).[2]

-

Analyze respiratory waveforms to differentiate coughs from other expiratory events like sneezes or sighs.[11]

-

Compare the number of coughs in the test compound group to the vehicle control group to determine the percentage of cough inhibition.

Workflow for the citric acid-induced cough model.

Capsaicin-Induced Cough Model

This model is useful for studying cough mediated by the activation of C-fiber afferent nerves.

Materials:

-

Male guinea pigs (200-250 g)

-

Aerosol delivery system (e.g., ultrasonic atomizer)

-

Capsaicin solution (e.g., 50 µmol/L)

-

Test compound and vehicle

Procedure:

-

House and acclimatize the animals as described in the citric acid model.

-

Administer the test compound or vehicle at a predetermined time before the capsaicin challenge.

-

Place the animal in a chamber and expose it to an aerosol of capsaicin for a specific duration (e.g., 10 minutes).[17]

-

Count the number of coughs during and immediately after the exposure period.

-

The antitussive effect is determined by comparing the cough count in the treated group with that of the control group.

Codeine-Resistant Cough

It is important to note that not all types of cough are responsive to codeine. Certain coughs, particularly those induced by mechanical stimulation or associated with conditions like chronic bronchitis, exhibit resistance to the antitussive effects of codeine.[10][12][18] Research suggests that neurokinins, such as Substance P, may play a role in the pathophysiology of codeine-resistant cough.[10][18] In animal models, the co-administration of a neurokinin receptor antagonist with codeine has been shown to be more effective in suppressing certain types of cough than codeine alone.[10][18] This highlights the complexity of the cough reflex and the existence of multiple mediating pathways, not all of which are modulated by opioid receptor activation.

Conclusion

The antitussive action of this compound is a well-defined, yet complex, process that begins with its metabolic conversion to morphine. The subsequent activation of μ-opioid receptors in the central nervous system initiates a signaling cascade that ultimately dampens the cough reflex. While effective for many types of cough, the existence of codeine-resistant cough underscores the need for ongoing research into alternative and complementary therapeutic targets. This guide provides a foundational understanding of the molecular pharmacology of codeine as an antitussive, which is essential for the rational design and development of novel cough therapies.

References

- 1. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. zenodo.org [zenodo.org]

- 16. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response [frontiersin.org]

- 18. d-nb.info [d-nb.info]

The Influence of Genetic Polymorphisms on the Efficacy of Codeine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Codeine, a commonly prescribed opioid analgesic, is a prodrug that relies on metabolic activation for its therapeutic effect. The efficacy and safety of codeine phosphate are significantly influenced by genetic polymorphisms in enzymes responsible for its metabolism and transport. This technical guide provides an in-depth analysis of the key genetic variations affecting codeine's pharmacokinetics and pharmacodynamics, with a primary focus on Cytochrome P450 2D6 (CYP2D6) and ancillary roles of UDP-glucuronosyltransferase 2B7 (UGT2B7) and the ATP-binding cassette sub-family B member 1 (ABCB1) transporter. This document summarizes quantitative data on the impact of these polymorphisms, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction

Codeine exerts its analgesic effects primarily through its conversion to morphine, a potent µ-opioid receptor agonist.[1][2] This bioactivation is almost exclusively catalyzed by the hepatic enzyme CYP2D6.[1][3] The gene encoding CYP2D6 is highly polymorphic, with over 100 known alleles, leading to a wide spectrum of enzyme activity among individuals.[4] This variability is a major determinant of the clinical response to codeine, ranging from a lack of analgesic effect to severe toxicity, even at standard doses.[1] Understanding the genetic basis of these differences is crucial for optimizing codeine therapy and developing safer and more effective pain management strategies. Beyond CYP2D6, polymorphisms in genes encoding the UGT2B7 enzyme, which is involved in the glucuronidation of codeine and morphine, and the ABCB1 transporter, which affects the distribution of opioids, can also modulate an individual's response to codeine.[5][6]

The Metabolic Pathway of Codeine

Codeine undergoes extensive metabolism in the liver through several pathways.[7][8] The clinical efficacy of codeine is predominantly dependent on the O-demethylation pathway mediated by CYP2D6, which converts approximately 5-10% of a codeine dose into morphine in individuals with normal enzyme function.[1][2] Morphine is a potent opioid agonist with a much higher affinity for the µ-opioid receptor than codeine itself.[8]

A major metabolic pathway, accounting for about 50-70% of codeine metabolism, is glucuronidation by UGT2B7 to form codeine-6-glucuronide.[7] Another significant pathway is N-demethylation by CYP3A4 to norcodeine, which constitutes about 10-15% of codeine metabolism.[7] Both codeine-6-glucuronide and norcodeine have weak analgesic activity.[7] Morphine, once formed, is further metabolized, primarily by UGT2B7, to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[3][7] M6G is also a potent analgesic, while M3G is inactive and can have neuroexcitatory effects.[3]

Figure 1: Metabolic pathway of this compound.

Genetic Polymorphisms and Their Impact

Cytochrome P450 2D6 (CYP2D6)

Genetic variations in the CYP2D6 gene are the most significant predictors of codeine's efficacy and toxicity.[1] Based on their genotype, individuals can be classified into four main phenotypes:

-

Ultrarapid Metabolizers (UMs): Carry multiple functional copies of the CYP2D6 gene, leading to accelerated conversion of codeine to morphine. This can result in higher-than-expected morphine levels, increasing the risk of toxicity, including respiratory depression.[5][9]

-

Normal Metabolizers (NMs): Possess two functional alleles, leading to the expected conversion of codeine to morphine and a normal analgesic response. This phenotype was formerly referred to as Extensive Metabolizer (EM).[1][10]

-

Intermediate Metabolizers (IMs): Have one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased conversion of codeine to morphine and potentially reduced analgesia.[11]

-

Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a significant lack of conversion of codeine to morphine and consequently, little to no analgesic effect.[4][12]

The frequency of these phenotypes varies significantly across different ethnic populations.[1][4]

Table 1: Frequency of CYP2D6 Phenotypes in Different Ethnic Populations

| Phenotype | Caucasians | Asians | Africans/African Americans |

| Ultrarapid Metabolizer (UM) | 1-10% | 1-2% | 3-4% (up to 28% in North Africans) |

| Normal Metabolizer (NM) | 67-90% | 50-70% | 50-75% |

| Intermediate Metabolizer (IM) | 10-15% | 25-30% | 10-15% |

| Poor Metabolizer (PM) | 5-10% | ~1% | 2-7% |